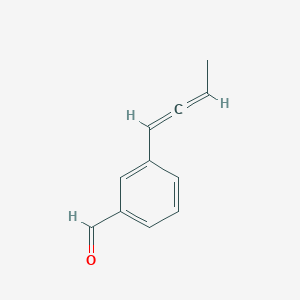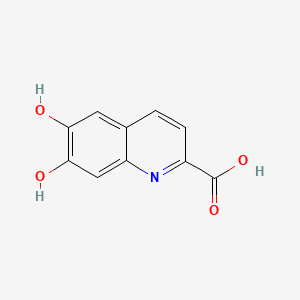![molecular formula C18H14F4N2O4S B569653 (RS)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(3-fluorophenylsulfonyl)-2-hydroxy-2-methylpropanamide CAS No. 1166228-30-3](/img/structure/B569653.png)
(RS)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(3-fluorophenylsulfonyl)-2-hydroxy-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(RS)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(3-fluorophenylsulfonyl)-2-hydroxy-2-methylpropanamide, also known as this compound, is a useful research compound. Its molecular formula is C18H14F4N2O4S and its molecular weight is 430.374. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Bicalutamide, also known as (RS)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(3-fluorophenylsulfonyl)-2-hydroxy-2-methylpropanamide, is a non-steroidal androgen receptor inhibitor . Its primary target is the androgen receptor , a nuclear receptor that is activated by binding of either of the androgenic hormones, testosterone, or dihydrotestosterone .
Mode of Action
Bicalutamide acts by binding to the androgen receptor, thereby inhibiting the action of androgens of adrenal and testicular origin . This competitive inhibition blocks the stimulation of normal and malignant prostatic tissue growth, which is driven by the androgens .
Biochemical Pathways
The exact biochemical pathways affected by Bicalutamide are complex and involve a variety of cellular processes. The primary pathway is the androgen signaling pathway . By inhibiting the androgen receptor, Bicalutamide prevents the translocation of the receptor into the nucleus, thus inhibiting the transcription of androgen-responsive genes .
Pharmacokinetics
Bicalutamide is slowly and saturably absorbed, but its absorption is unaffected by food . It has a long plasma elimination half-life (1 week) and accumulates about 10-fold in plasma during daily administration . Bicalutamide is cleared almost exclusively by metabolism, which is largely mediated by cytochrome P450 (CYP) for ®-bicalutamide, but glucuronidation is the predominant metabolic route for (S)-bicalutamide .
Result of Action
The result of Bicalutamide’s action is the inhibition of the growth of normal and malignant prostatic tissue . This is achieved by blocking the action of androgens, which stimulate the growth of these tissues .
Action Environment
The action of Bicalutamide can be influenced by various environmental factors. Severe hepatic impairment can slow the elimination of ®-bicalutamide . Furthermore, the drug’s efficacy and stability can be affected by factors such as temperature, pH, and the presence of other drugs.
生化学分析
Biochemical Properties
Bicalutamide USP rc B has a high affinity for androgen receptors, but not for progestogen, estrogen, or glucocorticoid receptors . This specificity allows it to effectively block the action of androgens without significantly affecting other hormonal pathways. The compound’s interaction with androgen receptors inhibits the stimulation of normal and malignant prostatic tissue growth .
Cellular Effects
In the cellular context, Bicalutamide USP rc B acts as an antagonist to the androgen receptor, blocking the action of androgens and thereby inhibiting the growth of prostate cancer cells . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Bicalutamide USP rc B involves its competition with androgens for the binding of androgen receptors . By binding to these receptors, Bicalutamide USP rc B blocks the action of androgens, which are responsible for stimulating the growth of normal and malignant prostatic tissue .
Temporal Effects in Laboratory Settings
It is known that Bicalutamide USP rc B has a long plasma elimination half-life , suggesting that its effects could be long-lasting.
Dosage Effects in Animal Models
It is known that Bicalutamide USP rc B is used clinically at a dosage of 50 mg once daily in combination with a luteinizing hormone-releasing hormone (LHRH) analog for the treatment of Stage D2 metastatic carcinoma of the prostate .
Metabolic Pathways
Bicalutamide USP rc B is cleared almost exclusively by metabolism, largely mediated by cytochrome P450 (CYP) for the ®-enantiomer, but glucuronidation is the predominant metabolic route for the (S)-enantiomer .
特性
IUPAC Name |
N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(3-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F4N2O4S/c1-17(26,10-29(27,28)14-4-2-3-12(19)7-14)16(25)24-13-6-5-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUHKUUHIXCACT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=CC(=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F4N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1166228-30-3 |
Source


|
| Record name | 3-Fluoro-4-desfluoro bicalutamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1166228303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(3-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-propanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-FLUORO-4-DESFLUORO BICALUTAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZS3UUD66Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







dimethylsilane](/img/structure/B569581.png)






